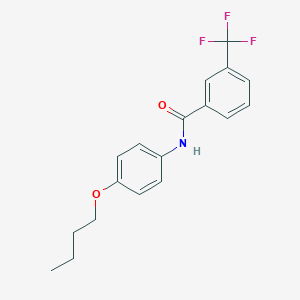
N-(4-butoxyphenyl)-3-(trifluoromethyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-butoxyphenyl)-3-(trifluoromethyl)benzamide, commonly known as BTF, is a chemical compound that belongs to the family of benzamides. It is widely used in scientific research due to its unique properties and applications.
科学研究应用
BTF is widely used in scientific research due to its unique properties. It has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine. This makes BTF a potential candidate for the treatment of Alzheimer's disease.
BTF has also been shown to have anticancer properties. It inhibits the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer cells. This makes BTF a potential candidate for the development of anticancer drugs.
作用机制
The mechanism of action of BTF involves the inhibition of the activity of specific enzymes. It binds to the active site of the enzyme and prevents it from carrying out its normal function. This leads to a decrease in the activity of the enzyme and a potential therapeutic effect.
生化和生理效应
BTF has been shown to have a number of biochemical and physiological effects. It inhibits the activity of acetylcholinesterase, which leads to an increase in the levels of acetylcholine in the brain. This can improve cognitive function and memory.
BTF also inhibits the activity of carbonic anhydrase IX, which leads to a decrease in the growth and proliferation of cancer cells. This can potentially lead to the development of new anticancer drugs.
实验室实验的优点和局限性
BTF has several advantages for lab experiments. It is relatively easy to synthesize and is readily available. It has also been extensively studied, which makes it a well-characterized compound.
One limitation of BTF is that it has a relatively short half-life in vivo. This means that it may not be suitable for long-term studies.
未来方向
There are several future directions for research on BTF. One potential area of research is the development of new drugs for the treatment of Alzheimer's disease. BTF has shown promise in preclinical studies and further research is needed to determine its potential as a therapeutic agent.
Another potential area of research is the development of new anticancer drugs. BTF has shown activity against carbonic anhydrase IX, which is overexpressed in many types of cancer cells. Further research is needed to determine its potential as an anticancer agent.
Conclusion
In conclusion, BTF is a chemical compound that has a number of unique properties and applications. It is widely used in scientific research due to its potential therapeutic effects. Further research is needed to determine its potential as a drug for the treatment of Alzheimer's disease and as an anticancer agent.
合成方法
The synthesis method of BTF involves the reaction of 4-butoxyaniline with 3-(trifluoromethyl)benzoyl chloride in the presence of a base. The reaction takes place at room temperature and the product is obtained in high yield. The purity of the product can be further improved by recrystallization.
属性
CAS 编号 |
5924-30-1 |
|---|---|
产品名称 |
N-(4-butoxyphenyl)-3-(trifluoromethyl)benzamide |
分子式 |
C18H18F3NO2 |
分子量 |
337.3 g/mol |
IUPAC 名称 |
N-(4-butoxyphenyl)-3-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C18H18F3NO2/c1-2-3-11-24-16-9-7-15(8-10-16)22-17(23)13-5-4-6-14(12-13)18(19,20)21/h4-10,12H,2-3,11H2,1H3,(H,22,23) |
InChI 键 |
GUYMMEHMXVIFPR-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F |
规范 SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-[2,6-Dinitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethanol](/img/structure/B187886.png)
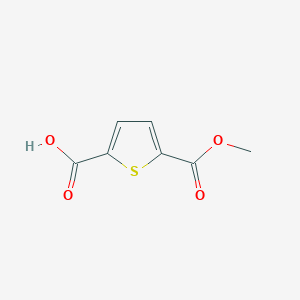
![2-Phenyl-1,2,4-triazaspiro[4.6]undecane-3-thione](/img/structure/B187893.png)
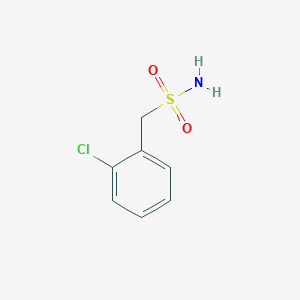
![Methyl 5-(2-methylphenyl)-4,6-dioxo-1,3a,4,5,6,6a-hexahydropyrrolo[3,4-c]pyrazole-3-carboxylate](/img/structure/B187899.png)
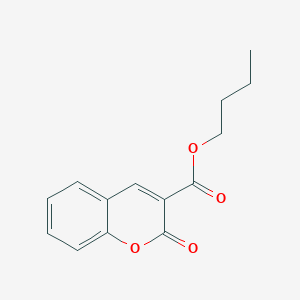
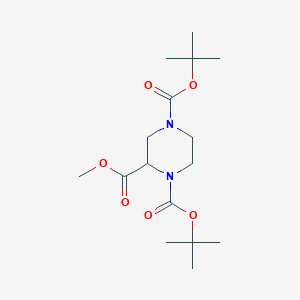
![2H-benzo[e][1,2]thiazin-4(3H)-one 1,1-dioxide](/img/structure/B187904.png)
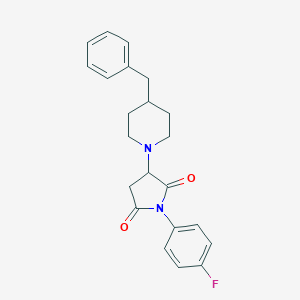
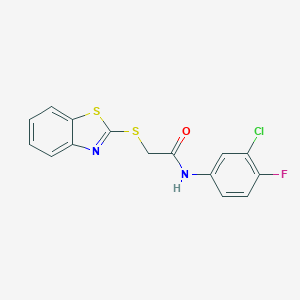
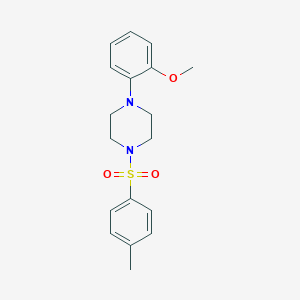
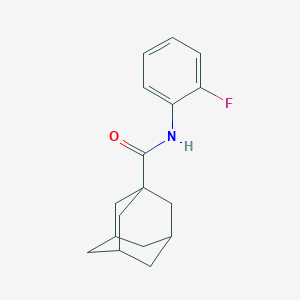
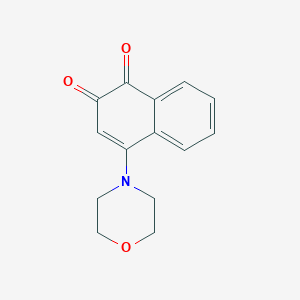
![methyl 4-[4-[2-(azepan-1-yl)-2-oxoethoxy]-3-methoxyphenyl]-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate](/img/structure/B187913.png)